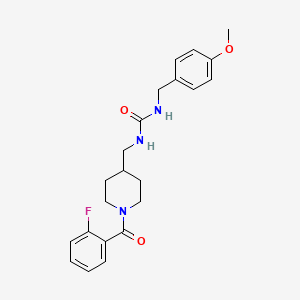

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, often starting with commercially available precursors.

Introduction of the 2-Fluorobenzoyl Group: The piperidine intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to introduce the 2-fluorobenzoyl group.

Attachment of the Methoxybenzyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxybenzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of 2-Fluorobenzoyl Chloride : Reacting 2-fluorobenzoic acid with thionyl chloride.

- Synthesis of 1-(2-Fluorobenzoyl)piperidine : The chloride is reacted with piperidine in the presence of a base such as triethylamine.

- Final Urea Formation : The intermediate is reacted with 4-methoxybenzyl isocyanate to yield the final product.

Table 1: Synthesis Steps

| Step | Reaction | Conditions |

|---|---|---|

| 1 | 2-Fluorobenzoic acid + Thionyl chloride | Reflux |

| 2 | 2-Fluorobenzoyl chloride + Piperidine | Base (Triethylamine) |

| 3 | Intermediate + 4-Methoxybenzyl isocyanate | N/A |

Research indicates that compounds similar to 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea exhibit promising biological activities, particularly in the fields of oncology and neurology.

Anticancer Potential

Studies have shown that urea derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with molecular targets involved in cancer pathways could make it effective against various cancer types.

Neurological Applications

The compound may also have implications in treating neurological disorders. For instance, its structural similarity to known neuropharmacological agents suggests potential efficacy in modulating neurotransmitter systems or ion channels associated with conditions like epilepsy or depression.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of similar compounds:

- Thiadiazole Derivatives : A review highlighted several thiadiazole derivatives that demonstrated anticancer activity across multiple cancer models, suggesting that structural modifications could lead to enhanced efficacy against specific cancer types .

- KCNT1 Channel Blockers : Research on KCNT1 channel blockers has identified new chemotypes that exhibit potent effects against drug-resistant epilepsy variants, indicating that similar structural frameworks may be beneficial for developing therapies for neurological disorders .

Table 2: Comparative Biological Activities

| Compound Type | Biological Activity | Target |

|---|---|---|

| Thiadiazole Derivatives | Anticancer | Various cancer cell lines |

| Piperidine Derivatives | Antiepileptic | KCNT1 channels |

Mecanismo De Acción

The mechanism of action of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparación Con Compuestos Similares

Similar Compounds

1-((1-(2-Chlorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the specific combination of substituents on the piperidine ring. The presence of the 2-fluorobenzoyl and 4-methoxybenzyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various activities supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H26FN3O3, with a molecular weight of 419.5 g/mol. The synthesis typically involves multiple steps:

- Formation of the Piperidine Intermediate : The piperidine ring is synthesized using commercially available precursors.

- Introduction of the 2-Fluorobenzoyl Group : This is achieved through the reaction of piperidine with 2-fluorobenzoyl chloride under basic conditions.

- Attachment of the Methoxybenzyl Group : The final step involves reacting the intermediate with 4-methoxybenzyl isocyanate to yield the desired urea derivative.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.

Antibacterial Activity

Research has shown that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine moieties have been evaluated for their effectiveness against various bacterial strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate their potential as effective antibacterial agents .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. In particular, studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. The compound's IC50 values in enzyme assays suggest it could serve as a lead compound for further development in this area .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various synthesized compounds, those containing the piperidine nucleus were tested for antibacterial activity. The results indicated that several derivatives exhibited strong inhibitory effects on urease, an enzyme linked to bacterial virulence. Notably, some compounds showed IC50 values significantly lower than standard reference drugs, indicating their superior efficacy .

Case Study 2: Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. These studies provided insights into the compound's binding affinity and orientation within active sites, reinforcing its potential as a therapeutic agent .

Data Tables

Propiedades

IUPAC Name |

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-29-18-8-6-16(7-9-18)14-24-22(28)25-15-17-10-12-26(13-11-17)21(27)19-4-2-3-5-20(19)23/h2-9,17H,10-15H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANIMCYBOAZLAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.